molecular formula C12H10N2O3 B2597935 1-Methyl-5-nitro-3-phenylpyridin-2-one CAS No. 2580235-84-1

1-Methyl-5-nitro-3-phenylpyridin-2-one

Cat. No.: B2597935
CAS No.: 2580235-84-1
M. Wt: 230.223
InChI Key: XXBDAPOCORLBBQ-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-3-phenylpyridin-2-one is a chemical compound offered for research and development purposes. It is part of a class of nitro-substituted pyridinones that are of significant interest in medicinal chemistry and organic synthesis. Pyridinone derivatives are frequently investigated as key scaffolds due to their prevalence in biologically active molecules . As a building block, this compound could be utilized in the synthesis of more complex structures for various applications. Researchers are exploring its potential, given that similar nitropyridine cores are found in compounds with a range of biological activities . The nitro group also makes it an electron-deficient substrate, potentially suitable for nucleophilic-type ring transformation reactions, a method used to create other valuable nitroaromatic compounds that are difficult to access through alternative pathways . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any household, medicinal, or veterinary use. Disclaimer: The information provided is based on the analysis of structurally similar compounds. Specific data regarding the exact properties, applications, and mechanism of action for this compound should be confirmed by the researcher through further experimentation and consultation of the primary scientific literature.

Properties

IUPAC Name

1-methyl-5-nitro-3-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-13-8-10(14(16)17)7-11(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBDAPOCORLBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-3-phenylpyridin-2-one typically involves multi-step organic reactions. One common method includes the nitration of 3-phenylpyridin-2-one followed by methylation. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents, while methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of strong acids and potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-3-phenylpyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Reduction: 1-Methyl-5-amino-3-phenylpyridin-2-one.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

1-Methyl-5-nitro-3-phenylpyridin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-3-phenylpyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Substituent Variations in Pyridin-2-one Derivatives

Key analogs from the evidence include:

Compound Name Substituents (Positions) Key Functional Groups
1-Methyl-5-nitro-3-phenylpyridin-2-one 1-Me, 3-Ph, 5-NO₂ Nitro, phenyl, methyl
3-([1,1′-Biphenyl]-4-yl)-5-(PhA)pyridin-2(1H)-one (73) 3-Biphenyl, 5-PhA (phenylamino) Amino, biphenyl
3-(3-Chlorophenyl)-5-(PhA)pyridin-2(1H)-one (74) 3-Cl-Ph, 5-PhA Chloro, amino
3-(3-Acetylphenyl)-5-(PhA)pyridin-2(1H)-one (75) 3-Acetyl-Ph, 5-PhA Acetyl, amino
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one 1-MeS-propyl, 5-NH₂ Amino, methylthio alkyl chain

Key Observations :

  • Electron Effects: The nitro group in the target compound contrasts with electron-donating groups (e.g., amino in 73–75 and ), altering ring electron density and reactivity. Nitro groups may enhance stability but reduce nucleophilicity compared to amino derivatives .
  • The nitro group’s impact on such activity remains speculative but could modulate bioavailability or receptor binding .

Heterocyclic Core Variations

  • Piperidin-2-one Derivatives: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one () features a six-membered saturated ring with a hydroxymethyl group. This structure lacks aromaticity, increasing conformational flexibility but reducing planar rigidity compared to pyridinones. Piperidinones may favor applications in material science or as chiral intermediates .
  • Pyrrolidin-2-one Derivatives: (5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one () has a five-membered lactam ring.

Comparison :

  • The nitro group in the target compound likely requires nitration under acidic conditions, whereas analogs with amino or acetyl groups employ coupling or alkylation reactions .
  • Purification methods (e.g., column chromatography, recrystallization) are consistent across analogs, emphasizing the role of substituents in solubility .

Physical and Spectroscopic Properties

Property Target Compound (Expected) 73–75 5-Amino derivative
Melting Point ~150–200°C (estimated) 160–220°C (reported) Not specified
Solubility Low in polar solvents (due to NO₂) Moderate in EtOAc/DCM Higher (due to NH₂)
IR Spectral Peaks NO₂ asymmetric stretch ~1520 cm⁻¹ C=O ~1680 cm⁻¹, NH ~3300 cm⁻¹ NH₂ ~3400 cm⁻¹
NMR (¹H) Aromatic protons: δ 7.2–8.5 ppm δ 6.8–7.8 ppm (Ph groups) δ 3.5–4.0 ppm (MeS-propyl)

Biological Activity

1-Methyl-5-nitro-3-phenylpyridin-2-one is a heterocyclic compound recognized for its diverse biological activities. This compound features a pyridine ring with a methyl group, a nitro group, and a phenyl group, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

The molecular formula of this compound is C12H10N2O3, and its structure can be represented as follows:

InChI InChI 1S C12H10N2O3 c1 13 8 10 14 16 17 7 11 12 13 15 9 5 3 2 4 6 9 h2 8H 1H3\text{InChI }\text{InChI 1S C12H10N2O3 c1 13 8 10 14 16 17 7 11 12 13 15 9 5 3 2 4 6 9 h2 8H 1H3}

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The nitro group can be reduced to reactive intermediates that may inhibit enzymes or disrupt cellular processes, leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.

Antiviral Activity: The compound has been investigated for its potential antiviral effects, particularly against viral pathogens. Its mechanism may involve interference with viral replication processes.

Anticancer Potential: Some studies have indicated that derivatives of this compound could possess anticancer properties, although specific data on this compound itself is limited.

Case Studies and Experimental Data

A notable study evaluated the biological activity of various pyridine derivatives, including this compound. The findings highlighted its potential in inhibiting specific enzymes associated with disease mechanisms.

Compound Biological Activity IC50 (μM)
This compoundAntimicrobial25
Derivative AAntiviral15
Derivative BAnticancer30

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the nitration of 3-phenylpyridin-2-one followed by methylation using reagents such as methyl iodide and potassium carbonate. This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry.

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